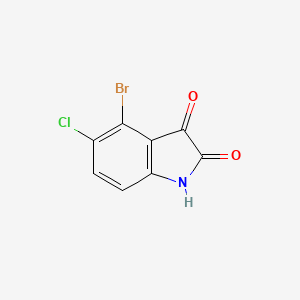

4-Bromo-5-chloroindoline-2,3-dione

描述

4-Bromo-5-chloroindoline-2,3-dione (C₈H₃BrClNO₂) is a halogenated derivative of the indoline-2,3-dione scaffold, a bicyclic structure comprising a fused benzene and pyrrolidine ring with two ketone groups at positions 2 and 3. For instance:

- Positional Isomers: The compound 5-bromo-4-chloroindoline-2,3-dione (CAS 3018-39-1) is a positional isomer with bromine and chlorine swapped at positions 4 and 5 . Another analog, 6-bromo-5-chloroindoline-2,3-dione (CAS 192799-05-6), highlights the sensitivity of biological activity to substituent positioning .

- Synthetic Relevance: Halogenated indoline-diones are often intermediates in medicinal chemistry, particularly for designing kinase inhibitors or antimicrobial agents.

属性

IUPAC Name |

4-bromo-5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJNRZUWHDXIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method includes the bromination and chlorination of indoline-2,3-dione using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a moderate level to ensure selective halogenation.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indoline derivatives.

Substitution: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Oxidation: Oxidized indoline derivatives.

Reduction: Reduced indoline derivatives.

Substitution: Substituted indoline derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drugs aimed at treating diseases such as cancer and inflammation. For instance, derivatives of 4-bromo-5-chloroindoline-2,3-dione have shown promising anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Biological Activity of Derivatives

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 20 | CDK2 |

| 5-Chloroindoline-2,3-dione | Anticancer | 0.9 | EWS-FLI1 |

| 4-Chloroindoline-2,3-dione | Antiproliferative | 0.28 | Various ES cell lines |

Enzyme Inhibition Studies

Research has indicated that the compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated its effectiveness against certain protein kinases, which are pivotal in cancer progression . The dual halogenation of the compound enhances its binding affinity to these targets compared to non-halogenated analogs.

Materials Science

In materials science, this compound is utilized in the development of novel polymers and advanced materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant for creating materials with tailored properties for specific industrial uses.

Case Study 1: Anticancer Activity

A study investigating various derivatives of indoline compounds found that those with bromine and chlorine substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts. This highlights the importance of halogenation in modifying biological activity .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of CDK2 by derivatives of indoline compounds demonstrated that specific structural modifications significantly affected their inhibitory potency. The presence of bromine and chlorine atoms was critical in enhancing enzyme binding and activity modulation .

作用机制

The mechanism by which 4-Bromo-5-chloroindoline-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by the halogen atoms, which can form halogen bonds with amino acid residues in the enzyme’s active site.

相似化合物的比较

Structural and Substituent Effects

The position and type of halogen substituents significantly influence electronic, steric, and lipophilic properties. Key comparisons include:

Key Observations :

- Electronic Effects : Bromine and chlorine at adjacent positions (e.g., 4-Bromo-5-chloro) create a strong electron-deficient aromatic ring, favoring nucleophilic attack at the para position.

- Lipophilicity : Methyl-substituted derivatives (e.g., 4-Bromo-5-methyl) exhibit higher ClogP values compared to halogen-only analogs, suggesting improved membrane permeability .

Analytical Characterization

- Mass Spectrometry : Brominated indoline-diones (e.g., tetrabromoindoles) exhibit distinct isotopic patterns (e.g., m/z 429–437 with 1:4:6:4:1 ratios for four bromines) . For 4-Bromo-5-chloro derivatives, expect a molecular ion cluster reflecting one Br and one Cl atom.

- NMR Spectroscopy : Substituent positioning alters chemical shifts. For example, 2,3,5,6-tetrabromoindole’s ¹H NMR shows deshielded aromatic protons adjacent to halogens .

生物活性

4-Bromo-5-chloroindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a cytotoxic agent against cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₄BrClN₁O₂, with a molecular weight of approximately 237.48 g/mol. The compound exhibits a melting point range of 254-258 °C and has been characterized by various spectroscopic methods including NMR and mass spectrometry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit bromodomain and extraterminal (BET) proteins, which play crucial roles in regulating gene expression through their interaction with acetylated lysines on histones . This inhibition can lead to altered transcriptional activity in cancer cells.

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance, it has demonstrated potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is critical for cell cycle regulation. The compound showed half-maximal inhibitory concentration (IC₅₀) values comparable to known inhibitors like imatinib .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of bromine and chlorine substituents significantly enhances the biological activity of the compound. For example, modifications at the 4-position with electron-withdrawing groups have been shown to improve potency against CDK2 .

Table 2: SAR Analysis of Substituted Indoline Derivatives

| Compound | Substituent | Activity (IC₅₀ µM) | Comments |

|---|---|---|---|

| 4-Bromo | - | 0.9 | Potent CDK2 inhibitor |

| 5-Chloro | - | 1.0 | Enhances stability |

| 4-Methyl | - | >10 | Loss of activity |

Case Studies

- Inhibition of BET Proteins : A study demonstrated that this compound effectively inhibited BRD4, a member of the BET family, leading to reduced proliferation in various cancer cell lines .

- Cytotoxicity in Trypanosoma : Research indicated that this compound also exhibits cytotoxicity against Trypanosoma brucei, the causative agent of sleeping sickness, suggesting its potential use in treating tropical diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-chloroindoline-2,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of indoline-2,3-dione precursors. For example, bromination and chlorination steps may require controlled temperatures (e.g., 0–60°C) and catalysts like N-bromosuccinimide (NBS) or sulfuryl chloride. Optimization of reaction time and stoichiometry is critical to avoid over-halogenation. Purity can be enhanced via recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent degradation. Avoid exposure to moisture and light, as halogenated indoline derivatives are prone to hydrolysis and photochemical reactions. Safety protocols include using fume hoods, gloves, and eye protection during handling, as per GHS guidelines .

Q. What spectroscopic and chromatographic methods are used to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromo and chloro groups at C4 and C5).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 287.90) .

Advanced Research Questions

Q. How do substituents at the indoline ring affect the compound’s reactivity and physicochemical properties?

- Methodological Answer : Substituents like bromine and chlorine increase electrophilicity at adjacent positions, influencing reactivity in cross-coupling or nucleophilic substitution reactions. Computational studies (e.g., Hammett constants) predict electronic effects, while logP measurements reveal lipophilicity changes. Comparative crystallography of analogs (e.g., 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione) shows steric impacts on packing efficiency .

Q. How can computational methods like DFT be used to validate experimental structural data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict vibrational frequencies (IR) or NMR chemical shifts. Compare computed bond lengths/angles with X-ray crystallography data to validate structural accuracy. Discrepancies >0.05 Å may indicate experimental artifacts or solvation effects .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions?

- Methodological Answer :

- Re-examine experimental conditions : Trace impurities (e.g., residual solvents) can distort NMR/HPLC results.

- Benchmark computational models : Use higher basis sets (e.g., cc-pVTZ) or solvent-correction methods (e.g., PCM).

- Cross-validate with multiple techniques : Pair XRD with solid-state NMR or Raman spectroscopy to confirm crystal packing and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。